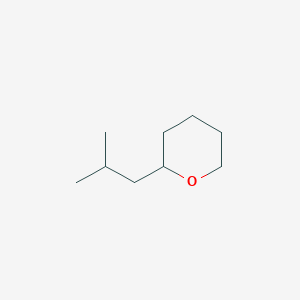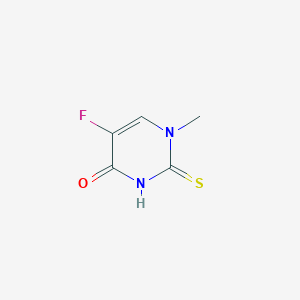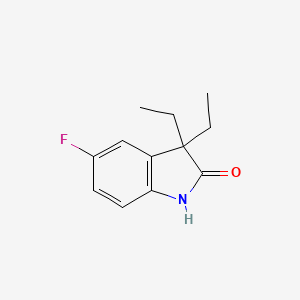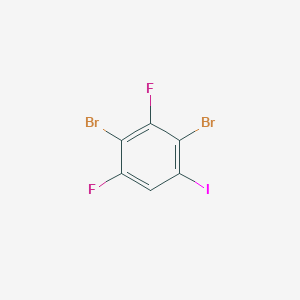
2-(2-Methylpropyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyltetrahydro-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. It is often used in the fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isobutyltetrahydro-2H-pyran can be synthesized through various methods. One common approach is the Prins cyclization reaction, which involves the condensation of an aldehyde with an unsaturated alcohol. For instance, the reaction between isovaleraldehyde and isoprenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield 2-isobutyltetrahydro-2H-pyran .
Industrial Production Methods: In industrial settings, the synthesis of 2-isobutyltetrahydro-2H-pyran often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or Brønsted acids are commonly used to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutyltetrahydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various substituted tetrahydropyrans, lactones, and alcohols .
Wissenschaftliche Forschungsanwendungen
2-Isobutyltetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving heterocyclic compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Industry: Beyond its use in fragrances, it is also employed in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-isobutyltetrahydro-2H-pyran involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzyme catalysis and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran: A simpler analog with similar reactivity but lacking the isobutyl group.
Tetrahydropyran: Another related compound, often used as a solvent and in organic synthesis.
2-Pyrone: A structurally similar compound with different reactivity due to the presence of a carbonyl group.
Uniqueness: 2-Isobutyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isobutyl group enhances its hydrophobicity and influences its reactivity compared to simpler pyran derivatives .
Eigenschaften
CAS-Nummer |
17912-11-7 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C9H18O/c1-8(2)7-9-5-3-4-6-10-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
DGTFZOUSVFPLJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)


![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)


![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
